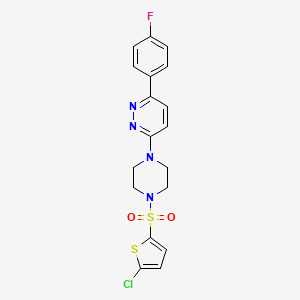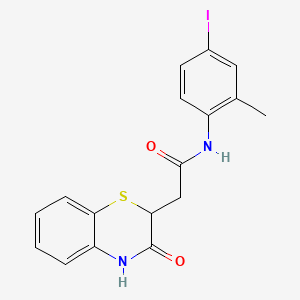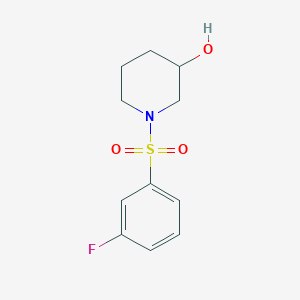![molecular formula C16H14N2O3S B2867995 N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide CAS No. 899732-64-0](/img/structure/B2867995.png)
N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of benzothiazole derivatives is typically confirmed through spectrogram verification, including IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used in multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione .科学的研究の応用
Anticancer and Anti-infectious Applications
Thiazolides, including compounds similar to N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide, have shown promising applications in both anticancer and anti-infectious therapies. For instance, thiazolides have been demonstrated to induce apoptosis in colorectal tumor cells. This class of compounds, initially developed as anti-infectious agents against various pathogens, has been found to interact with the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1) in colorectal tumor cells, which is crucial for their ability to induce cell death. This interaction suggests that thiazolides may have a dual role in treating infectious diseases and certain types of cancer by targeting specific cellular pathways (Brockmann et al., 2014).
Antimicrobial Activity
This compound related compounds have been investigated for their potential as antibacterial agents. A study focusing on the design, synthesis, and QSAR (quantitative structure-activity relationship) of thiazolyl-pyrazol-5-one derivatives revealed some compounds with significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential of thiazolide derivatives in developing new antibacterial drugs (Palkar et al., 2017).
Corrosion Inhibition
Beyond biomedical applications, benzothiazole derivatives have also been explored as corrosion inhibitors. For instance, specific benzothiazole compounds have demonstrated a high efficiency in protecting carbon steel against corrosion in acidic solutions. These inhibitors exhibit the ability to adsorb onto surfaces, providing both physical and chemical protection against corrosion. This application is crucial in industries where metal durability and longevity are of paramount importance (Hu et al., 2016).
Anticonvulsant Properties
Research into novel 4-thiazolidinone derivatives has unveiled their potential as agonists for benzodiazepine receptors, suggesting their utility in developing anticonvulsant medications. This class of compounds has shown considerable activity in preclinical models, presenting a new avenue for therapeutic intervention in epilepsy and related disorders (Faizi et al., 2017).
作用機序
Target of Action
N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide, also known as N-(1,3-benzothiazol-6-yl)-3,5-dimethoxybenzamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit diverse biological activities . They have been reported to act as inhibitors of various enzymes, including urease , cyclooxygenase (COX) , and topoisomerase II .
Mode of Action
The compound’s interaction with its targets leads to significant changes in cellular processes. For instance, as a urease inhibitor, it can prevent the hydrolysis of urea into ammonia and carbon dioxide . As a COX inhibitor, it can suppress the biosynthesis of prostaglandins, which are involved in inflammation and pain . As a topoisomerase II inhibitor, it can cause DNA double-strand breaks, leading to cell death .
Biochemical Pathways
The compound’s action affects several biochemical pathways. In the case of COX inhibition, it affects the metabolism of arachidonic acid to prostaglandins and leukotrienes . This can lead to a reduction in inflammation and pain. In the case of topoisomerase II inhibition, it interferes with the process of DNA replication, transcription, and repair .
Pharmacokinetics
The pharmacokinetics of benzothiazole derivatives can be influenced by factors such as their chemical structure, route of administration, and the presence of functional groups .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets. For instance, inhibition of urease can prevent the formation of ammonia, which can be harmful to cells . Inhibition of COX can reduce inflammation and pain . Inhibition of topoisomerase II can lead to DNA damage and cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature
将来の方向性
特性
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-5-10(6-13(8-12)21-2)16(19)18-11-3-4-14-15(7-11)22-9-17-14/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTICCERTXSJGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2867913.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2867917.png)



![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2867922.png)
![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2867924.png)
![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide](/img/structure/B2867925.png)



![1,9-dimethyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867934.png)
![7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2867935.png)